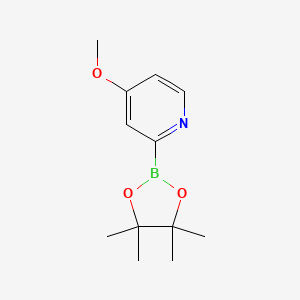

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Overview

Description

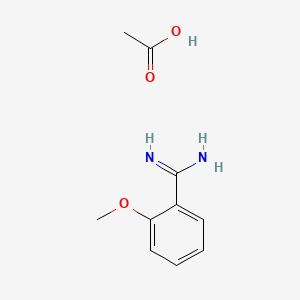

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that is commonly used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It is also known as Methoxyboronic Acid Pinacol Ester .

Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . The structure of the compound has been characterized by FT-IR, 13C and 1H NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) and is found to be consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis

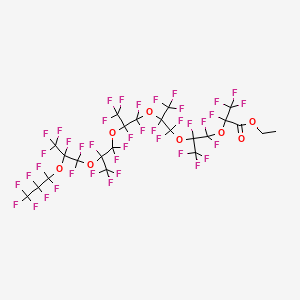

This compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The compound is a colorless liquid at room temperature . It has a molecular weight of 158, and its molecular formula is C7H15BO3 . The compound has a boiling point of 120°C, a density of 0.9642 g/mL at 25°C, and a refractive index of 1.4096 .Scientific Research Applications

Pyridine derivatives, including 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, play a significant role in various scientific fields due to their diverse biological activities and potential for therapeutic applications. These compounds are crucial in medicinal chemistry, analytical chemistry, and materials science, offering a broad spectrum of applications from drug development to chemosensing and catalysis.

Medicinal and Pharmaceutical Applications

Pyridine derivatives are recognized for their wide-ranging biological activities, which include antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer properties. Their high affinity for various ions and neutral species makes them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. The ability of pyridine-based compounds to interact with metal ions, particularly in forming stable complexes with Cu(II), enhances their pharmacological effects, demonstrating their importance as potential anticancer agents (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, pyridine derivatives serve as versatile intermediates and catalysts. They are involved in the formation of metal complexes, asymmetric catalysis, and synthesis, showcasing remarkable functionalities. Their utility is particularly evident in the development of novel analgesic therapies, indicating their role in advancing synthetic methodologies and enhancing the efficiency of reaction processes. Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are highlighted for their applications in organic syntheses, catalysis, and drug development, offering insights into their potential for creating more active and less toxic medicinal agents (Li et al., 2019).

Environmental and Agrochemical Applications

The environmental applications of pyridine derivatives are significant in the treatment and remediation of organic pollutants. Enzymatic approaches utilizing these compounds in conjunction with redox mediators have shown promise in degrading recalcitrant compounds found in industrial wastewater. This method enhances the efficiency of pollutant degradation, offering a viable solution for the remediation of a wide spectrum of aromatic compounds present in various industrial effluents. Additionally, pyridine-based compounds have been crucial as agrochemicals, including fungicides, insecticides, and herbicides, highlighting their role in the discovery of novel lead compounds in the agricultural sector (Husain & Husain, 2007).

Mechanism of Action

Target of Action

It is known that this compound is a boronic ester, which are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

Boronic esters like this compound are known to interact with various targets through the formation of c-c bonds in suzuki-miyaura cross-coupling reactions .

Biochemical Pathways

As a boronic ester, it is likely involved in various organic synthesis pathways, particularly in the formation of carbon-carbon bonds .

Pharmacokinetics

It is known that boronic esters are generally well-absorbed and distributed in the body, and they are metabolized and excreted through standard biochemical pathways .

Result of Action

As a boronic ester, it is likely involved in the formation of carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

It is known that the stability and reactivity of boronic esters can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that this compound can be synthesized through nucleophilic and amidation reactions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that the negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site

Properties

IUPAC Name |

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-8-9(15-5)6-7-14-10/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPQEILMRMOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671316 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-88-9 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)